(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one is a heterocyclic compound that features a unique structure combining a pyrrolo and imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclizing agent, often under mild conditions to ensure the formation of the desired imidazole ring . The reaction conditions are optimized to include various functional groups, making the process versatile and adaptable to different substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound while achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms onto the imidazole ring.
Scientific Research Applications
(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar imidazole ring structure.
Pyrrolo[1,2-c]pyrimidine: Another heterocyclic compound with a fused pyrrolo and pyrimidine ring system.
Benzimidazole: A compound with a fused benzene and imidazole ring structure.
Uniqueness
(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar heterocyclic compounds .
Properties
IUPAC Name |
(6S,7aS)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10)/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZMDWJPFRIRSZ-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)N2CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC(=O)N2C[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.